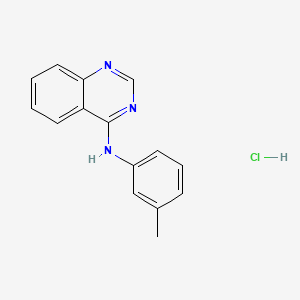

N-(3-methylphenyl)quinazolin-4-amine;hydrochloride

Description

N-(3-Methylphenyl)quinazolin-4-amine; hydrochloride is a quinazoline derivative featuring a 3-methylphenyl substituent at the 4-position amine group, with the compound existing as a hydrochloride salt. Quinazoline derivatives are widely studied for their pharmacological properties, particularly as kinase inhibitors (e.g., EGFR inhibitors). The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations.

Properties

Molecular Formula |

C15H14ClN3 |

|---|---|

Molecular Weight |

271.74 g/mol |

IUPAC Name |

N-(3-methylphenyl)quinazolin-4-amine;hydrochloride |

InChI |

InChI=1S/C15H13N3.ClH/c1-11-5-4-6-12(9-11)18-15-13-7-2-3-8-14(13)16-10-17-15;/h2-10H,1H3,(H,16,17,18);1H |

InChI Key |

QJQYALDLHSVMQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC=NC3=CC=CC=C32.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)quinazolin-4-amine;hydrochloride typically involves the condensation of 2-aminobenzamide with 3-methylaniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. The resulting product is then purified and converted to its hydrochloride salt form through the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or metal-catalyzed reactions. These methods can enhance the yield and purity of the final product while reducing reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)quinazolin-4-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the quinazoline ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents, and other electrophiles.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Anticancer Activity

A significant application of quinazoline derivatives, including N-(3-methylphenyl)quinazolin-4-amine; hydrochloride, is in cancer therapy. Research indicates that quinazoline compounds can inhibit key proteins involved in cancer cell proliferation and survival. For instance, derivatives have shown potent inhibitory activities against breast cancer resistance protein and P-glycoprotein, which are critical in multidrug resistance in cancer treatment .

Case Study:

A study synthesized a series of quinazolinamine derivatives that demonstrated effective inhibition of breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp). Among these, N-(3-methylphenyl)quinazolin-4-amine; hydrochloride was highlighted for its potential to overcome drug resistance, making it a candidate for further development as an anticancer agent .

Antihistaminic Properties

Quinazoline derivatives have been studied for their antihistaminic effects. A specific derivative, 2-(3-(4-methylpiperazin-1-yl) propylthio)-3-(2-methyl phenyl) quinazolin-4(3H)-one, exhibited significant protection against histamine-induced bronchospasm in animal models. This suggests that related compounds could be developed into new antihistamines with reduced sedation effects compared to traditional agents like chlorpheniramine maleate .

Antimicrobial and Anti-inflammatory Activities

The antimicrobial and anti-inflammatory properties of quinazoline derivatives are well-documented. Compounds derived from the quinazoline scaffold have shown effectiveness against various bacterial strains and inflammatory conditions. For example, a series of newly synthesized quinazolinone derivatives displayed remarkable antibacterial and antifungal activities .

Data Table: Antimicrobial Activity of Quinazoline Derivatives

| Compound Name | Activity Type | Effectiveness |

|---|---|---|

| Compound 1 | Antibacterial | High |

| Compound 2 | Antifungal | Moderate |

| Compound 3 | Anti-inflammatory | Significant |

Kinase Inhibition

Quinazolines are also recognized for their role as kinase inhibitors, which are crucial in treating various protein kinase-related diseases. The structure of N-(3-methylphenyl)quinazolin-4-amine; hydrochloride positions it well for modifications that enhance its potency against specific kinases involved in cancer and other diseases .

Case Study:

Research has indicated that certain quinazoline compounds effectively inhibit kinases associated with tumor growth and metastasis. The development of N-(3-methylphenyl)quinazolin-4-amine; hydrochloride as a kinase inhibitor could lead to innovative therapies targeting signaling pathways critical in cancer progression .

Synthetic Methodologies

The synthesis of N-(3-methylphenyl)quinazolin-4-amine; hydrochloride involves several methodologies that enhance its yield and purity. Current synthetic strategies include nucleophilic substitution reactions, metal-catalyzed approaches, and microwave-assisted synthesis. These methods not only facilitate the production of this compound but also allow for the exploration of various substitutions that can enhance its biological efficacy .

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)quinazolin-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt various cellular pathways and processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

The following analysis compares N-(3-methylphenyl)quinazolin-4-amine; hydrochloride with structurally related quinazoline derivatives, focusing on substituent patterns, physicochemical properties, and inferred biological activity.

Structural Modifications and Substituent Effects

Core Quinazoline Modifications

Key Observations :

- Positional Effects: Substitutions at the 6- or 7-positions (e.g., Cl, NO₂, OCH₃) are common in kinase inhibitors to modulate electronic and steric properties .

- Phenyl Group Diversity : Halogenation (Cl, F) or methoxy groups on the phenyl ring enhance target binding via hydrophobic or hydrogen-bonding interactions .

- Salt Forms : Hydrochloride salts improve aqueous solubility, critical for bioavailability, as seen in erlotinib derivatives .

Functional Group Impact

- Electron-Donating Groups (OCH₃) : Improve solubility but may reduce metabolic stability due to susceptibility to oxidation .

- Morpholino/Alkoxy Chains: Compounds like 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol (erlotinib intermediate) use alkoxy chains (e.g., 2-methoxyethoxy) to balance lipophilicity and solubility .

Physicochemical and Pharmacokinetic Properties

Notes:

Biological Activity

N-(3-methylphenyl)quinazolin-4-amine;hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article explores the compound's mechanisms of action, its efficacy in various biological assays, and its potential therapeutic applications.

Overview of Quinazoline Derivatives

Quinazoline derivatives, including this compound, are known for their wide range of biological activities. They have been reported to exhibit anticancer , anti-inflammatory , and antimicrobial properties. The structural diversity of quinazoline compounds allows for modifications that can enhance their biological activity and selectivity towards specific targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit the activity of various enzymes by binding to their active sites, disrupting cellular pathways essential for cancer cell proliferation and survival.

- Receptor Interaction : It has been shown to interact with receptors involved in tumor growth and inflammation, such as the epidermal growth factor receptor (EGFR), which is critical in many cancers .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives:

- Cytotoxicity Studies : Research indicates that derivatives similar to N-(3-methylphenyl)quinazolin-4-amine exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). For instance, a related quinazoline derivative demonstrated IC50 values of 10 μM against MCF-7 cells, indicating potent anticancer activity .

- Mechanistic Insights : Molecular docking studies suggest that these compounds can effectively bind to EGFR, leading to inhibition of its autophosphorylation and subsequent signaling pathways that promote tumor growth .

-

Case Studies :

- A study on a series of quinazoline derivatives reported that compounds with similar structures showed remarkable selectivity against cancer cell lines with IC50 values in the nanomolar range .

- Another investigation found that specific modifications on the quinazoline core could enhance anticancer efficacy while minimizing toxicity, making them promising candidates for further development .

Anti-inflammatory Activity

This compound also demonstrates notable anti-inflammatory properties:

- COX Inhibition : Some derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes. Compounds from related studies exhibited anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug .

Antimicrobial Properties

The compound's antimicrobial activity has also been explored:

- Antibacterial and Antifungal Effects : Quinazoline derivatives have been tested against various bacterial strains, showing significant antibacterial activity, especially against Gram-positive bacteria. The presence of specific functional groups on the phenyl ring was found to enhance this activity .

- Mechanistic Studies : The antimicrobial mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.